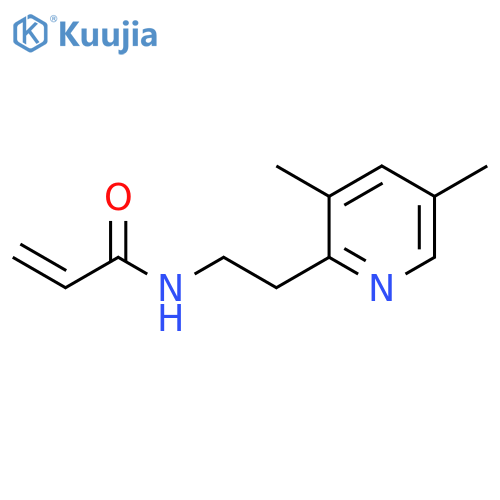Cas no 1997492-37-1 (N-2-(3,5-dimethylpyridin-2-yl)ethylprop-2-enamide)

1997492-37-1 structure
商品名:N-2-(3,5-dimethylpyridin-2-yl)ethylprop-2-enamide
N-2-(3,5-dimethylpyridin-2-yl)ethylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(3,5-Dimethyl-2-pyridinyl)ethyl]-2-propenamide
- N-2-(3,5-dimethylpyridin-2-yl)ethylprop-2-enamide
-
- インチ: 1S/C12H16N2O/c1-4-12(15)13-6-5-11-10(3)7-9(2)8-14-11/h4,7-8H,1,5-6H2,2-3H3,(H,13,15)
- InChIKey: KFBUXRJXYNVTCX-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=NC=C(C)C=C1C)(=O)C=C
じっけんとくせい
- 密度みつど: 1.028±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 408.7±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.46±0.46(Predicted)
N-2-(3,5-dimethylpyridin-2-yl)ethylprop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577178-0.05g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
| Enamine | EN300-26577178-2.5g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
| Enamine | EN300-26577178-10.0g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
| Enamine | EN300-26577178-5.0g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
| Enamine | EN300-26577178-0.25g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
| Enamine | EN300-26577178-5g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 90% | 5g |
$2235.0 | 2023-09-14 | |
| Enamine | EN300-26577178-1.0g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
| Enamine | EN300-26577178-0.1g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
| Enamine | EN300-26577178-10g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 90% | 10g |
$3315.0 | 2023-09-14 | |
| Enamine | EN300-26577178-0.5g |
N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide |
1997492-37-1 | 95.0% | 0.5g |
$739.0 | 2025-03-20 |
N-2-(3,5-dimethylpyridin-2-yl)ethylprop-2-enamide 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1997492-37-1 (N-2-(3,5-dimethylpyridin-2-yl)ethylprop-2-enamide) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
